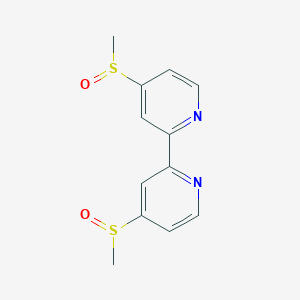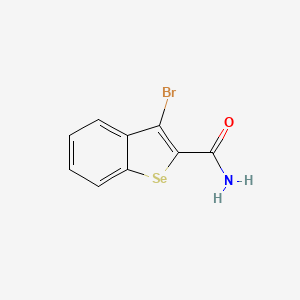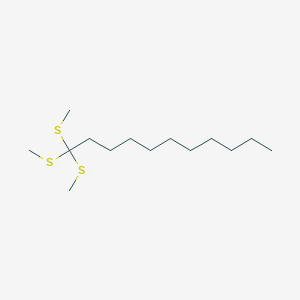
Undecane, 1,1,1-tris(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecane, 1,1,1-tris(methylthio)-: is an organic compound with the molecular formula C14H30S3 It is a derivative of undecane, where three methylthio groups are attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of undecane, 1,1,1-tris(methylthio)- typically involves the reaction of undecane with methylthio reagents under controlled conditions. One common method involves the use of tris(methylthio)methyllithium in tetrahydrofuran (THF) at low temperatures, such as -78°C. The reaction proceeds through the formation of intermediate compounds, which are then selectively hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of undecane, 1,1,1-tris(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: Undecane, 1,1,1-tris(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiols.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Undecane, 1,1,1-tris(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of undecane, 1,1,1-tris(methylthio)- involves its interaction with molecular targets such as enzymes and proteins. The methylthio groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Undecane: A simple alkane with the formula CH.
1,1,1-Tris(methylthio)methane: A related compound with a similar structure but different carbon chain length.
Uniqueness: Undecane, 1,1,1-tris(methylthio)- is unique due to the presence of three methylthio groups on the first carbon atom, which imparts distinct chemical and physical properties. This structural feature differentiates it from other undecane derivatives and makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
480424-96-2 |
|---|---|
Formule moléculaire |
C14H30S3 |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
1,1,1-tris(methylsulfanyl)undecane |
InChI |
InChI=1S/C14H30S3/c1-5-6-7-8-9-10-11-12-13-14(15-2,16-3)17-4/h5-13H2,1-4H3 |
Clé InChI |
ZPOOWTOROUWUDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(SC)(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


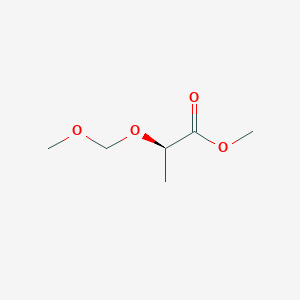
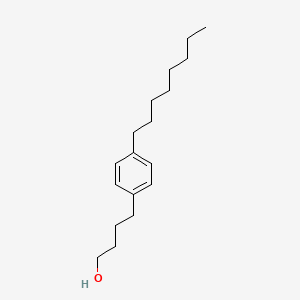
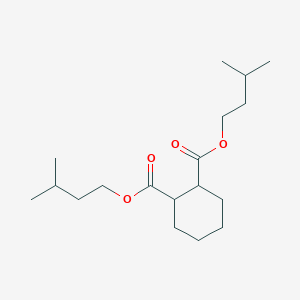
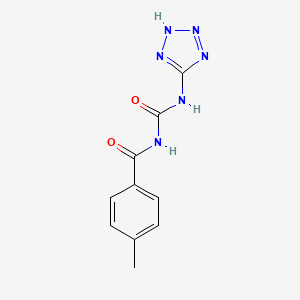
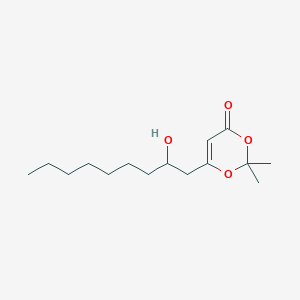
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
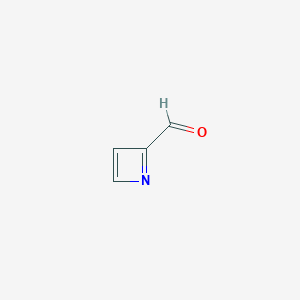
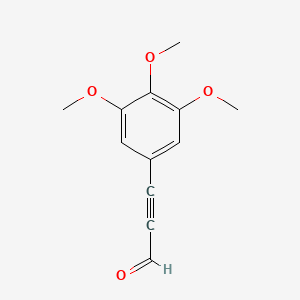
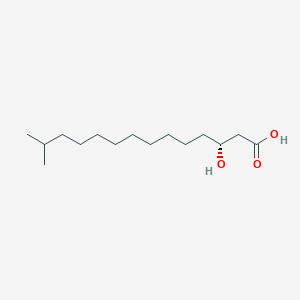
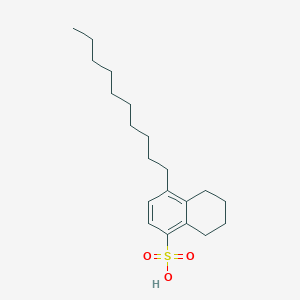
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
